Chemical properties of (5-Fluoro-2,3-dimethoxyphenyl)methanol
Chemical properties of (5-Fluoro-2,3-dimethoxyphenyl)methanol
The following technical guide details the chemical properties, synthesis, and reactivity of (5-Fluoro-2,3-dimethoxyphenyl)methanol , a specialized intermediate used in medicinal chemistry for the development of fluorinated bioactive scaffolds.
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Executive Summary
(5-Fluoro-2,3-dimethoxyphenyl)methanol (CAS: 1378794-80-9) is a tri-substituted benzyl alcohol derivative characterized by a specific substitution pattern: two electron-donating methoxy groups at positions 2 and 3, and an electron-withdrawing fluorine atom at position 5.[1] This unique electronic push-pull system makes it a high-value building block in drug discovery, particularly for optimizing metabolic stability and potency in kinase inhibitors and GPCR ligands.[1] The fluorine atom serves as a metabolic blocker and electronic modulator, while the hydroxymethyl group provides a versatile handle for further functionalization.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The compound exists as a crystalline solid or off-white powder.[1] Its lipophilicity (LogP ~1.03) suggests good membrane permeability relative to more polar benzyl alcohols, making it suitable for fragment-based drug design.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| CAS Number | 1378794-80-9 |
| IUPAC Name | (5-Fluoro-2,3-dimethoxyphenyl)methanol |
| Molecular Formula | C₉H₁₁FO₃ |
| Molecular Weight | 186.18 g/mol |
| SMILES | COC1=C(OC)C(CO)=CC(F)=C1 |
| Appearance | White to off-white crystalline solid |
| Predicted LogP | 1.03 ± 0.2 |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water |
Synthetic Methodologies
The synthesis of (5-Fluoro-2,3-dimethoxyphenyl)methanol typically proceeds via the reduction of its oxidized precursors (aldehyde or ester).[1] The choice of route depends on the availability of starting materials and scale requirements.
Protocol A: Reduction of 5-Fluoro-2,3-dimethoxybenzaldehyde
This is the preferred laboratory-scale route due to mild conditions and high yield.[1]
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Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH) or Ethanol (EtOH).
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Procedure:
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Dissolve 5-Fluoro-2,3-dimethoxybenzaldehyde (1.0 eq) in anhydrous MeOH at 0°C.
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Slowly add NaBH₄ (1.5 eq) portion-wise to control hydrogen evolution.
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Stir at room temperature for 2–4 hours (monitor via TLC/LCMS).
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Quench: Add saturated NH₄Cl solution or dilute HCl.
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Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.
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Purification: Recrystallization from hexanes/EtOAc or silica gel chromatography.
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Protocol B: Reduction of Methyl 5-fluoro-2,3-dimethoxybenzoate
Used when the carboxylic acid derivative is the primary source.[1] Requires stronger reducing agents.
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Reagents: Lithium Aluminum Hydride (LiAlH₄), dry THF.
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Procedure:
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Suspend LiAlH₄ (1.2 eq) in dry THF under N₂ atmosphere at 0°C.
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Add ester solution dropwise.
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Reflux for 1–2 hours.
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Workup: Fieser workup (Water/15% NaOH/Water) to precipitate aluminum salts.
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Reactivity Profile & Transformations
The reactivity of (5-Fluoro-2,3-dimethoxyphenyl)methanol is defined by two distinct centers: the benzylic alcohol (primary reactivity) and the aromatic ring (secondary reactivity).[1]
Benzylic Functionalization
The hydroxyl group is a "chemical handle" allowing conversion into electrophilic species (halides, mesylates) or oxidation to aldehydes.
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Halogenation: Conversion to 5-Fluoro-2,3-dimethoxybenzyl chloride using Thionyl Chloride (SOCl₂) or Methanesulfonyl chloride (MsCl) followed by displacement.[1] This activates the molecule for N-alkylation (e.g., attaching to a piperazine or heterocyclic core).
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Oxidation: Re-oxidation to the aldehyde using Dess-Martin Periodinane (DMP) or Swern Oxidation conditions if the aldehyde is required as an intermediate for reductive amination.
Electronic Structure & Aromatic Substitution
The aromatic ring is electron-rich due to the two methoxy groups (positions 2,3), but deactivated at position 5 by Fluorine.
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Electronic Effect: The 2-OMe and 3-OMe groups are strong ortho/para directors.[1]
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Steric Constraint: The 2-OMe group creates significant steric bulk near the benzylic position, potentially retarding nucleophilic attacks at the benzylic carbon compared to unhindered analogs.
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Metabolic Stability: The Fluorine at C5 blocks metabolic hydroxylation at this position, a common clearance pathway for electron-rich aromatics.
Visualization: Synthesis and Reactivity Workflow[1]
Caption: Synthetic workflow showing reduction from precursor and subsequent activation for drug scaffold coupling.
Applications in Drug Discovery[6]
This molecule serves as a critical pharmacophore fragment . Its specific utility lies in:
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Kinase Inhibition: The 2,3-dimethoxy motif mimics the ATP-binding hinge region interactions found in several tyrosine kinase inhibitors.
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Metabolic Blocking: The C5-Fluorine atom prevents oxidative metabolism (Phase I) at the para-position relative to the C2-methoxy, extending the half-life (
) of the final drug candidate.[1] -
Conformational Locking: The intramolecular repulsion between the C2-methoxy oxygen and the benzylic oxygen can restrict conformational freedom, potentially reducing the entropic penalty of binding to a protein target.
Handling and Safety Data
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Hazard Classification: Irritant (Skin/Eye).
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is generally stable but should be protected from strong oxidizing agents.
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Safety Protocol:
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Use chemical resistant gloves (Nitrile).
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Perform synthesis in a fume hood to avoid inhalation of dust or solvent vapors.
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In case of contact, wash with copious amounts of water.
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References
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Fluorochem Products. (5-Fluoro-2,3-dimethoxyphenyl)methanol Product Page. Retrieved from
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National Center for Biotechnology Information. PubChem Compound Summary for (5-Fluoro-2-methoxyphenyl)methanol (Analogous Structure Data). Retrieved from
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Sigma-Aldrich. Benzyl Alcohol Derivatives and Safety Data. Retrieved from [1]
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ChemicalBook. CAS 1378794-80-9 Entry and Properties. Retrieved from
